5,7,8-Trichloro-6-methoxyquinoline
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Overview
Description
5,7,8-Trichloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of three chlorine atoms and one methoxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trichloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trichloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as fluorine, to form fluorinated derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Fluorinated Derivatives: Products like 7-fluoro-5,6,8-trichloroquinoline.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Scientific Research Applications
5,7,8-Trichloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its anticancer properties, particularly in inducing oxidative stress in cancer cells.
Industry: Utilized in the production of fluorescent sensors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7,8-Trichloro-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, its anticancer activity is attributed to its ability to induce oxidative stress, leading to DNA damage and apoptosis in cancer cells . The compound’s interaction with cellular redox systems and its ability to generate reactive oxygen species (ROS) are key factors in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrachloroquinoline: Similar in structure but with an additional chlorine atom.
6-Methoxyquinoline: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
7-Fluoro-5,6,8-trichloroquinoline: A fluorinated derivative with enhanced biological activity.
Uniqueness
5,7,8-Trichloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
5423-58-5 |
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Molecular Formula |
C10H6Cl3NO |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
5,7,8-trichloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-10-6(11)5-3-2-4-14-9(5)7(12)8(10)13/h2-4H,1H3 |
InChI Key |
OWRQGDLYWWGEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)N=CC=C2)Cl |
Origin of Product |
United States |
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